N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide
Description
N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide is a synthetic organic compound featuring a 1,2,3,4-tetrazole core substituted with a 4-chlorophenyl group at the 1-position. The tetrazole ring is linked via a methylene bridge to a furan-2-carboxamide moiety.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2/c14-9-3-5-10(6-4-9)19-12(16-17-18-19)8-15-13(20)11-2-1-7-21-11/h1-7H,8H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOCYKAKSAGWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-2-cyclohexylacetamide ()
- Molecular Formula : C₁₆H₂₀ClN₅O
- Molecular Weight : 333.82 g/mol
- Key Features :
- Shares the 1-(4-chlorophenyl)-1H-tetrazol-5-ylmethyl backbone.
- Differs in the amide substituent: cyclohexylacetamide replaces furan-2-carboxamide.
- Comparison :
- The cyclohexyl group enhances lipophilicity compared to the furan ring, which contains an oxygen atom that may increase polarity. This difference could influence solubility, bioavailability, and membrane permeability.
- The molecular weight of the target compound (estimated as ~331.73 g/mol for C₁₄H₁₁ClN₅O₂) is slightly lower due to the smaller furan substituent .
Piperidin-Benzodiazol Tetrazole Derivative ()
- Key Features :
- Contains a 1,2,3,4-tetrazole linked to a piperidin-benzodiazol system.
- Synthesized via the Ugi-Azide four-component reaction with a 76% yield.
- Comparison: Demonstrates the synthetic versatility of tetrazole derivatives, suggesting that the target compound could be synthesized using similar multicomponent reactions.
Functional Group Analogues: Heterocyclic Systems
Triazole-Based Pesticides ()
- Examples : Metconazole, Triticonazole
- Key Features :
- Contain 1,2,4-triazole and chlorophenyl groups.
- Used as fungicides due to their ability to inhibit sterol biosynthesis in fungi.
- Comparison: The target compound’s tetrazole ring may offer similar bioactivity but with distinct electronic and steric properties.
Pyrazole-Carbaldehyde Derivatives ()
- Key Features :
- Include sulfanyl and trifluoromethyl groups.
- Structural data highlight bond connectivity and conformational flexibility.
- Comparison :
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Polarity/Lipophilicity |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₁ClN₅O₂* | ~331.73 | Furan-2-carboxamide | Moderate polarity |
| N-{[1-(4-Chlorophenyl)-...cyclohexylacetamide | C₁₆H₂₀ClN₅O | 333.82 | Cyclohexylacetamide | High lipophilicity |
| Metconazole | C₁₇H₂₂ClN₃O | 319.83 | 1,2,4-Triazole, Cyclopentanol | Moderate lipophilicity |
*Estimated based on structural similarity.
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